REACTION_CXSMILES
|
C(C1N(C)C=C(C=O)C=1)#N.NCC1N(C)C(C#N)=CC=1.[N:21]([CH2:24][C:25]1[CH:26]=[C:27]([C:31]#[N:32])[N:28]([CH3:30])[CH:29]=1)=[N+]=[N-]>>[NH2:21][CH2:24][C:25]1[CH:26]=[C:27]([C:31]#[N:32])[N:28]([CH3:30])[CH:29]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(N1C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=CN1C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C=C(N(C1)C)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(N(C1)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |